Reduced Lipophilicity (LogP 1.87) vs. Methylthio Analog (LogP 2.69) Enhances Aqueous Solubility and Drug‑Likeness
The target compound exhibits a predicted LogP of 1.87, which is 0.82 units lower than the 4‑(methylsulfanyl) analog (CAS 338418‑17‑0, LogP 2.69) [1][2]. This reduction translates to an approximately 6‑fold higher calculated aqueous solubility for the neutral species, placing the acid inside the preferred LogP <3 range for oral drug candidates while preserving sufficient membrane permeability.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | 4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (CAS 338418-17-0), LogP = 2.69 |
| Quantified Difference | ΔLogP = −0.82 (≈6× higher predicted aqueous solubility for the target compound) |
| Conditions | Predicted physicochemical properties from Chemsrc database (consensus model) |
Why This Matters
Lower LogP correlates with improved solubility and reduced off‑target promiscuity, making the acid a superior starting point for fragment‑based or lead‑optimization campaigns where pharmacokinetic profile is critical.
- [1] Chemsrc. 2-([2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl)acetic acid (CAS 338418-26-1). https://m.chemsrc.com/mip/cas/338418-26-1_1612621.html (accessed 2026-04-29). View Source
- [2] Chemsrc. 4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (CAS 338418-17-0). https://m.chemsrc.com/mip/cas/338418-17-0.html (accessed 2026-04-29). View Source
